molecular formula C27H33BrN2O10 B12399883 5-Bromo-5'-methyl BAPTA tetramethyl ester

5-Bromo-5'-methyl BAPTA tetramethyl ester

Cat. No.: B12399883
M. Wt: 625.5 g/mol
InChI Key: SXCYTVPSAWGQKM-UHFFFAOYSA-N
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Description

Significance of Intracellular Calcium as a Ubiquitous Second Messenger

Intracellular calcium (Ca²⁺) is a fundamental and versatile signaling molecule in virtually all eukaryotic cells. interchim.fr In its resting state, the concentration of free Ca²⁺ in the cytoplasm is maintained at a very low level, typically around 100 nanomolar. This steep electrochemical gradient across the plasma membrane and the membranes of intracellular stores, such as the endoplasmic reticulum, is crucial for its signaling function. smolecule.com Upon stimulation by a variety of signals—including hormones, neurotransmitters, and growth factors—calcium channels open, leading to a rapid and transient increase in cytosolic Ca²⁺ concentration. nih.gov

This surge in intracellular calcium is the linchpin of a complex signaling cascade. The elevated Ca²⁺ ions bind to and activate a multitude of calcium-binding proteins, such as calmodulin and troponin. researchgate.net These activated proteins, in turn, modulate the activity of downstream effectors, including protein kinases, phosphatases, and ion channels, thereby triggering a wide range of cellular responses. researchgate.net These responses are as diverse as muscle contraction, the release of neurotransmitters from neurons, fertilization, cell proliferation, and even programmed cell death (apoptosis). smolecule.com The spatial and temporal dynamics of these calcium signals—their amplitude, frequency, and location—encode specific information that dictates the cellular outcome.

Evolution of Synthetic Calcium Chelators and Indicators in Biological Research

The critical role of calcium in cellular physiology spurred the development of molecules capable of binding Ca²⁺ ions, allowing researchers to both control and visualize calcium signaling events.

A significant breakthrough in this field came in 1980 with the work of Roger Tsien, who designed and synthesized a new class of calcium chelators. smolecule.com This work was driven by the need for a Ca²⁺ buffer that was highly selective for calcium over magnesium, another divalent cation present at much higher concentrations within the cell. The existing chelator, EGTA, while useful, had limitations. Tsien's innovation was the creation of BAPTA, an acronym for 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid. medchemexpress.com This new molecule was a triumph of rational molecular design, engineered to have a high affinity and selectivity for Ca²⁺. smolecule.com

The BAPTA scaffold offers several key advantages that have made it a cornerstone of calcium signaling research. A primary benefit is its remarkable selectivity for Ca²⁺ over Mg²⁺, which is approximately 100,000-fold. smolecule.com This high selectivity is crucial for studying calcium-specific processes without perturbing magnesium-dependent cellular functions. The structural basis for this selectivity lies in the precise arrangement of the carboxylate groups, which form a cavity perfectly sized to coordinate the larger Ca²⁺ ion. smolecule.com

Furthermore, the binding of Ca²⁺ by BAPTA is largely independent of pH in the physiological range, a significant improvement over previous chelators. This property ensures that the buffering capacity of BAPTA is not significantly altered by the small pH fluctuations that can occur during cellular activity. Another important feature is the rapid on- and off-rates for Ca²⁺ binding, allowing BAPTA derivatives to act as efficient buffers that can clamp intracellular calcium at a stable level or rapidly buffer transient increases. thermofisher.com

The versatility of the BAPTA scaffold has allowed for the synthesis of a wide array of derivatives with different calcium affinities and fluorescent properties. By modifying the aromatic rings of the BAPTA molecule, researchers have been able to create a toolbox of indicators and buffers tailored to specific experimental needs.

Positioning of 5-Bromo-5'-methyl BAPTA Tetramethyl Ester within the Landscape of BAPTA Derivative Research

This compound is one such derivative, designed to expand the utility of the BAPTA core structure. The addition of a bromine atom and a methyl group to the benzene (B151609) rings of the BAPTA molecule modifies its electronic properties, which in turn is expected to alter its calcium binding affinity. While detailed research findings on this specific compound are limited in publicly available literature, its chemical structure places it within the family of BAPTA derivatives used as calcium indicators. interchim.frthermofisher.com

The "tetramethyl ester" designation indicates that the four carboxylic acid groups of the BAPTA molecule have been esterified. This modification renders the molecule lipid-soluble and membrane-permeant, allowing it to be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, trapping the now membrane-impermeant 5-Bromo-5'-methyl BAPTA in the cytoplasm where it can interact with calcium ions. This common strategy is employed for many intracellular ion indicators.

Based on information from commercial suppliers, this compound is described as a calcium indicator suitable for the measurement of relatively high levels of calcium. interchim.frthermofisher.commedchemexpress.com This suggests that its calcium dissociation constant (Kd) is likely higher than that of the parent BAPTA molecule, making it a potentially useful tool for studying cellular processes where calcium concentrations reach micromolar levels or higher.

Chemical Compound Information

Compound Name
This compound
BAPTA
EGTA
Calmodulin
Troponin

Data Tables

Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₃BrN₂O₁₀ thermofisher.com
Molecular Weight 625.46 g/mol thermofisher.com
Description A derivative of BAPTA, which is a calcium indicator suitable for measurement of relatively high level of calcium. interchim.frthermofisher.commedchemexpress.com
Form Tetramethyl ester interchim.frthermofisher.com
Calcium Dissociation Constant (Kd) Not available in published literature

Disclaimer: This article provides a general overview based on available scientific literature and commercial product information. The calcium dissociation constant and specific research applications for this compound are not widely reported in peer-reviewed publications.

Properties

Molecular Formula

C27H33BrN2O10

Molecular Weight

625.5 g/mol

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-bromophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate

InChI

InChI=1S/C27H33BrN2O10/c1-18-6-8-20(29(14-24(31)35-2)15-25(32)36-3)22(12-18)39-10-11-40-23-13-19(28)7-9-21(23)30(16-26(33)37-4)17-27(34)38-5/h6-9,12-13H,10-11,14-17H2,1-5H3

InChI Key

SXCYTVPSAWGQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)OC)CC(=O)OC

Origin of Product

United States

Molecular Design and Mechanistic Principles of Bapta Derivatives

Fundamental BAPTA Chelation Mechanism and Calcium Coordination Chemistry

BAPTA is a calcium chelator structurally related to EGTA, but with its central ethylene (B1197577) glycol bridge flanked by two o-aminophenoxy groups. nih.gov This design replaces the aliphatic ethylenediamine (B42938) backbone of EGTA with more rigid benzene (B151609) rings, which is crucial for its function. The chelation of a calcium ion (Ca²⁺) is a 1:1 stoichiometric event involving coordination by eight donor atoms within the BAPTA molecule: the four carboxylate groups, the two ether oxygens, and the two aniline (B41778) nitrogen atoms. nih.govnih.gov

Upon binding Ca²⁺, a significant conformational change occurs. The lone pairs of electrons on the nitrogen atoms, which are in conjugation with the aromatic rings in the free form, are drawn into the coordination sphere of the calcium ion. This interruption of conjugation leads to observable shifts in the molecule's ultraviolet absorption spectrum, a property that is exploited in its use as a fluorescent indicator. nih.gov

Principles Guiding Calcium Affinity and Selectivity in BAPTA Derivatives

A key feature of BAPTA and its derivatives is their exceptional selectivity for Ca²⁺ over other biologically relevant divalent cations, particularly magnesium (Mg²⁺). BAPTA exhibits a selectivity for Ca²⁺ that is more than 100,000 times greater than for Mg²⁺. nih.gov This high selectivity is a direct result of its molecular structure, which creates a binding cavity perfectly sized for the ionic radius of Ca²⁺.

Furthermore, BAPTA's calcium affinity is notably less sensitive to changes in pH compared to its predecessor, EGTA, making it a more reliable buffer in the physiological pH range of cells. nih.gov The parent BAPTA compound has a dissociation constant (Kd) for Ca²⁺ of approximately 110 nM, indicating high affinity. nih.govnih.gov This affinity can be precisely tuned through chemical modification of the aromatic rings. nih.gov

Influence of Aromatic Substituents on BAPTA Derivative Functionality

The benzene rings of the BAPTA scaffold provide ideal sites for chemical substitution, allowing for the creation of a family of chelators with a range of calcium affinities. The electronic properties of substituents added to these rings directly influence the Ca²⁺ binding characteristics. nih.gov Electron-donating groups tend to increase the electron density of the aromatic system and the basicity of the aniline nitrogens, leading to stronger Ca²⁺ binding (lower Kd). libretexts.orgyoutube.com Conversely, electron-withdrawing groups pull electron density away from the ring, reducing the basicity of the nitrogens and thus weakening Ca²⁺ affinity (higher Kd). nih.govlibretexts.org

Alkyl groups, such as the methyl group (-CH₃), are classified as electron-donating substituents. libretexts.orgscielo.org.mx They increase the electron density of the aromatic ring through inductive effects and hyperconjugation. youtube.com Adding a methyl group to a BAPTA ring enhances the basicity of the adjacent nitrogen atom, resulting in a stronger coordination bond with Ca²⁺ and thus a higher binding affinity. nih.gov In fact, 5,5'-DimethylBAPTA is recognized as having the highest calcium affinity among the common BAPTA derivatives. interchim.fr In the specific case of 5-Bromo-5'-methyl BAPTA, the electron-donating methyl group on one ring counteracts the electron-withdrawing effect of the bromine atom on the other ring, resulting in a finely tuned calcium affinity. Beyond electronic effects, peripheral alkyl groups can also engage in weak intermolecular forces, such as London dispersion, which can influence molecular aggregation and solubility. nih.gov

Table 1: Effect of Substituents on BAPTA Calcium Affinity
Substituent TypeElectronic EffectImpact on Nitrogen BasicityEffect on Ca²⁺ AffinityExample Derivative
Alkyl (e.g., Methyl)Electron-DonatingIncreaseIncrease5,5'-DimethylBAPTA interchim.fr
Halogen (e.g., Bromine)Electron-WithdrawingDecreaseDecrease5,5'-DibromoBAPTA interchim.fr

Esterification Strategy for Membrane Permeability of BAPTA Derivatives (Tetramethyl Ester Forms)

The free acid form of BAPTA, with its four negatively charged carboxylate groups at physiological pH, is hydrophilic and cannot passively cross the lipid bilayer of the cell membrane. biorxiv.org To overcome this, a common strategy is to convert the carboxylate groups into acetoxymethyl (AM) or other simple alkyl esters, such as in the tetramethyl ester form. biotium.comlumiprobe.com This esterification neutralizes the negative charges and increases the molecule's lipophilicity, rendering it membrane-permeant. nih.govinterchim.fr This "pro-chelator" form, such as 5-Bromo-5'-methyl BAPTA tetramethyl ester, can then be introduced to cells simply by incubation. biotium.commedchemexpress.com It is crucial to note that in this esterified state, the molecule is unable to bind calcium. biotium.cominterchim.fr

Advanced Research Applications of 5 Bromo 5 Methyl Bapta Tetramethyl Ester and Analogous Bapta Derivatives in Cellular and Molecular Biology

Modulation of Intracellular Calcium Transients in Cellular Physiology

5-Bromo-5'-methyl BAPTA tetramethyl ester and its analogs are instrumental in modulating intracellular Ca²⁺ transients, enabling researchers to probe the causal relationship between Ca²⁺ fluctuations and specific physiological outcomes.

One of the primary applications of BAPTA derivatives is to act as intracellular Ca²⁺ buffers. By rapidly binding to free Ca²⁺ ions, these molecules can effectively blunt or slow the rise in intracellular Ca²⁺ concentration that follows a stimulus. This buffering capacity is crucial for understanding the necessity of a Ca²⁺ signal in a particular pathway. For instance, by loading cells with a BAPTA derivative, researchers can determine if a downstream event, such as the activation of a Ca²⁺-dependent enzyme or the transcription of a specific gene, is abrogated, thereby establishing a direct link to the initial Ca²⁺ transient.

The specific properties of 5-Bromo-5'-methyl BAPTA make it particularly useful in this context. The presence of an electron-withdrawing bromine atom on one of the benzene (B151609) rings generally decreases the affinity for Ca²⁺, while the electron-donating methyl group on the other ring tends to increase it. This particular combination of substituents results in a moderate affinity for Ca²⁺, making it an effective buffer for Ca²⁺ signals that are relatively large or sustained.

By controlling intracellular Ca²⁺ levels, this compound allows for the detailed investigation of calcium's role in a multitude of cellular functions. For example, in the study of synaptic transmission, the injection of BAPTA into a presynaptic terminal can help determine the proximity of Ca²⁺ channels to the neurotransmitter release machinery. A fast-acting, high-affinity BAPTA derivative can intercept Ca²⁺ ions before they reach their targets, thereby inhibiting neurotransmitter release and providing insights into the micro-domain organization of the synapse.

Furthermore, in non-excitable cells, these chelators are used to dissect the complex interplay between Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum, and Ca²⁺ influx from the extracellular space.

Similarly, when studying ligand-gated ion channels that are permeable to Ca²⁺, these chelators can help to isolate the effects of Ca²⁺ influx from other signaling events initiated by the receptor. For example, in studies of the 5-HT₃ receptor, a ligand-gated ion channel, BAPTA-AM has been used to demonstrate that Ca²⁺ influx through voltage-gated Ca²⁺ channels regulates the desensitization of the receptor. nih.gov

Table 1: Representative Dissociation Constants (Kd) of BAPTA Derivatives This table provides illustrative Kd values for various BAPTA derivatives to demonstrate how substitutions affect calcium affinity. Specific experimental conditions can influence these values.

CompoundSubstitutionApproximate Kd for Ca²⁺ (in vitro)
BAPTANone~160 nM
5,5'-Dimethyl BAPTATwo methyl groupsLower than BAPTA
5,5'-Dibromo BAPTATwo bromo groups~1.6 µM

Implementation in Fluorescent Calcium Imaging and Measurement Methodologies

Beyond their role as passive buffers, many BAPTA derivatives, including those linked to fluorophores, are central to the direct visualization and measurement of intracellular Ca²⁺ dynamics.

The BAPTA core structure is the foundation for a large class of fluorescent Ca²⁺ indicators. nih.gov These indicators typically consist of the BAPTA chelator linked to a fluorophore. The fluorescence properties of the molecule change upon binding Ca²⁺. In many cases, the electron-rich BAPTA moiety quenches the fluorescence of the attached dye in the Ca²⁺-free state through a process called photoinduced electron transfer (PeT). nih.gov When Ca²⁺ binds to the BAPTA portion, this quenching is relieved, leading to an increase in fluorescence intensity. nih.gov

The selection of a particular BAPTA-based indicator depends on the specific Ca²⁺ concentration range and the dynamics of the signal being investigated. The affinity of the indicator for Ca²⁺, determined by its dissociation constant (Kd), is a critical parameter. High-affinity indicators are suitable for detecting small, transient Ca²⁺ signals, while lower-affinity indicators are necessary for measuring larger, more sustained Ca²⁺ increases without becoming saturated. The substitutions on the BAPTA ring, such as the bromo and methyl groups in 5-Bromo-5'-methyl BAPTA, are key to tuning this affinity.

The combination of BAPTA-based fluorescent indicators with advanced microscopy techniques has revolutionized our understanding of Ca²⁺ signaling. nih.gov Techniques such as confocal microscopy, two-photon microscopy, and total internal reflection fluorescence (TIRF) microscopy allow for the visualization of Ca²⁺ dynamics with high spatial and temporal resolution. nih.govresearchgate.net

Confocal and two-photon microscopy enable the imaging of Ca²⁺ signals deep within tissues and in specific subcellular compartments, such as the nucleus or mitochondria. olympusconfocal.com This allows researchers to investigate the localized nature of Ca²⁺ signals and their specific downstream effects. TIRF microscopy is particularly well-suited for studying Ca²⁺ dynamics near the plasma membrane, such as those associated with ion channel activity or vesicle fusion.

The development of BAPTA derivatives with red-shifted excitation and emission spectra, for example, by linking them to fluorophores like Janelia Fluor® dyes, helps to minimize tissue autofluorescence and allows for multiplexing with other fluorescent probes, such as GFP-tagged proteins. ionbiosciences.com This enables the simultaneous monitoring of Ca²⁺ signals and the localization or activity of other proteins of interest, providing a more complete picture of the signaling network.

Utility in High-Throughput Screening (HTS) Platforms for Functional Assays

BAPTA derivatives, including this compound, are integral tools in high-throughput screening (HTS) for conducting functional assays. biotechnologia-journal.org HTS methodologies are designed to test millions of chemical compounds rapidly, and cell-based assays are a cornerstone of this process, allowing for the measurement of cellular responses like signaling pathway activation. biotechnologia-journal.orgnih.gov

The utility of BAPTA derivatives in this context stems from their function as calcium indicators. medchemexpress.commedchemexpress.commedchemexpress.com In a typical HTS setup, cells are loaded with a fluorescent BAPTA derivative. These cells are then exposed to a library of test compounds. Changes in intracellular calcium concentration, triggered by the interaction of a compound with a cellular target (such as a G-protein coupled receptor or an ion channel), are detected as changes in the fluorescence of the BAPTA indicator. This provides a robust and measurable signal for identifying "hits"—compounds that modulate a specific cellular pathway. The ability to automate this process in microtiter plates makes BAPTA-based assays highly suitable for large-scale screening campaigns aimed at drug discovery. nih.gov

Comparative Research with Other Synthetic and Genetically Encoded Calcium Indicators (GECIs)

The field of calcium biology utilizes a diverse toolkit of indicators, broadly categorized into synthetic chelators like BAPTA and its derivatives, and Genetically Encoded Calcium Indicators (GECIs). While the quality of GECIs has significantly improved, comparative studies highlight the distinct advantages and applications for each class. researchgate.net

Synthetic indicators such as this compound and other BAPTA analogs offer several key advantages. Their chemical synthesis allows for precise modifications to their calcium binding affinity, dynamic range, and spectral properties. rsc.org They are known for their fast binding kinetics and high signal-to-noise ratios. BAPTA derivatives are particularly valuable for their relative insensitivity to intracellular pH changes and their rapid release of calcium, which is crucial for studying fast cellular signaling events. biotium.com

GECIs, on the other hand, are proteins that can be targeted to specific cells or subcellular compartments, a major advantage for studying localized calcium signals. However, even with recent advancements, creating high-performing ratiometric GECIs remains a challenge. researchgate.net They can also have slower kinetics and potentially interfere with endogenous signaling pathways. The choice between a synthetic indicator and a GECI therefore depends on the specific experimental question, with BAPTA derivatives remaining the tool of choice for many applications requiring precise buffering of calcium or the measurement of global, rapid changes in calcium concentration.

Exploration of Non-Calcium Chelation Dependent Effects of BAPTA Derivatives

A growing body of research indicates that BAPTA and its derivatives can exert significant biological effects that are independent of their primary function as calcium chelators. nih.govnih.gov These "off-target" effects are critical to consider when interpreting experimental results that rely on these compounds to probe the role of calcium. Such effects include direct interactions with proteins and enzymes, modulation of other ion channels, and impacts on cellular structure. nih.govnih.govnih.gov

Investigation of Direct Interactions with Cellular Proteins and Enzymes

Studies have revealed that BAPTA can directly interact with and modulate the activity of cellular proteins and enzymes, independent of its calcium-binding properties. nih.gov This suggests that some cellular effects previously attributed to calcium buffering may, in fact, be due to these direct interactions.

A significant finding is the direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) by intracellular BAPTA. nih.gov This inhibition of a key glycolytic enzyme was shown to be calcium-independent and leads to downstream effects such as the suppression of mTORC1 activity and a reduction in MCL-1 protein levels. nih.gov Research has also pointed to potential interactions with other proteins, such as the Na+/K+ ATPase. nih.gov These findings underscore the necessity of using BAPTA derivatives with caution and employing proper controls, such as analogs with low calcium affinity, to distinguish between chelation-dependent and independent effects. nih.govnih.gov

Target Protein/EnzymeBAPTA DerivativeObserved EffectCalcium Independent?
PFKFB3 Intracellular BAPTA (BAPTAi)Direct inhibition of enzyme activity, impairing glycolysis. nih.govYes nih.gov
mTORC1 Intracellular BAPTA (BAPTAi)Inhibition of activity, leading to reduced Mcl-1 translation. nih.govYes nih.gov
Na+/K+ ATPase Intracellular BAPTAImplied direct targeting. nih.govYes nih.gov

Analysis of Modulatory Effects on Other Ion Channels Beyond Calcium

BAPTA's off-target effects extend to the direct modulation of various ion channels that are not primarily gated by calcium. Patch-clamp studies have provided direct evidence for these interactions.

In cultured bovine chromaffin cells, the membrane-permeant BAPTA-AM was found to cause a rapid and reversible block of both Ca²⁺-activated K⁺ (I(KCa)) currents and voltage-gated K⁺ (I(K)) currents. nih.gov This blockage occurred before the compound could be hydrolyzed to its active chelating form, indicating a direct action on the channels themselves. nih.gov Furthermore, research on HEK293T cells showed that intracellular BAPTA has dual, calcium-chelation independent effects on the ANO6 (TMEM16F) calcium-activated chloride channel. It can reduce the current amplitude when activated by calcium, and it can also induce channel activity even in the absence of a calcium signal. nih.gov In rat hippocampal neurons, BAPTA series chelators were observed to activate the K⁺ channels that underlie the slow afterhyperpolarization (I(sAHP)). nih.gov

Ion ChannelBAPTA DerivativeObserved EffectCalcium Independent?
Voltage-gated K+ Channels (I(K)) BAPTA-AMRapid, reversible block (~53% inhibition). nih.govYes nih.gov
Ca²⁺-activated K+ Channels (I(KCa)) BAPTA-AMRapid, reversible block (~50% inhibition). nih.govYes nih.gov
ANO6 (TMEM16F) Chloride Channels Intracellular BAPTAReduced current amplitude in the presence of Ca²⁺; induced channel activity in the absence of Ca²⁺. nih.govYes nih.gov
Slow AHP K+ Channels (I(sAHP)) BAPTA, dibromo BAPTAActivation of an outward K⁺ current. nih.govYes nih.gov

Impact on Cytoskeletal Dynamics and Cellular Morphology

Perhaps one of the most significant non-calcium-dependent effects of BAPTA derivatives is their profound impact on the cytoskeleton. Multiple studies have demonstrated that BAPTA can induce the depolymerization of both actin and microtubule networks. nih.govnih.gov

This effect is not a consequence of calcium chelation, as it is also observed with a BAPTA derivative (D-BAPTA) that has a dramatically reduced affinity for calcium. nih.gov In 3T3-L1 adipocytes, BAPTA and dimethyl BAPTA were shown to cause significant depolymerization of microtubules, while having little effect on cortical actin filaments in that specific cell type. nih.gov This disruption of the microtubule network also led to the dispersion of GLUT4-positive perinuclear compartments. nih.gov While BAPTA was found to deplete ATP pools and affect mitochondrial function, these metabolic effects did not fully account for the cytoskeletal disruption. nih.gov This suggests a more direct, yet-to-be-identified mechanism by which BAPTA interferes with the assembly and stability of cytoskeletal polymers. nih.gov

Cytoskeletal ComponentBAPTA DerivativeObserved EffectCalcium Independent?
Microtubules BAPTA, Dimethyl BAPTAProfound depolymerization in 3T3-L1 adipocytes. nih.govYes nih.gov
Actin Filaments BAPTADepolymerizing activity in most cell types. nih.govYes nih.gov
Tubulin BAPTADepolymerizing activity. nih.govYes nih.gov

Synthetic Methodologies and Chemical Biology Approaches for Bapta Derivatives

Strategies for the Chemical Synthesis of BAPTA Core Scaffolds and Substituted Derivatives

The synthesis of the BAPTA core scaffold and its derivatives is a well-established but intricate process that allows for the introduction of various substituents to modulate its chemical and biological properties. The general approach involves the construction of the central diamine bridge and the subsequent elaboration of the chelating arms.

The foundational synthesis of the BAPTA scaffold typically begins with the coupling of two substituted 2-nitrophenol (B165410) molecules with a 1,2-dihaloethane derivative, followed by the reduction of the nitro groups to anilines. A key step in many synthetic routes is the alkylation of the aniline (B41778) nitrogen atoms with an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939), to form the tetracarboxylate chelating groups.

For asymmetrically substituted derivatives like 5-Bromo-5'-methyl BAPTA tetramethyl ester, the synthesis requires a more controlled, stepwise approach. One common strategy involves building the ether linkage sequentially. For instance, one might start with 2-amino-4-methylphenol, protect the amine, and then perform an etherification with a protected 2-bromoethanol (B42945) derivative. After deprotection and subsequent reaction with 2-amino-4-bromophenol, the core diaryl ether structure is formed. The final crucial step is the N-alkylation of both aniline nitrogens with four equivalents of methyl bromoacetate to yield the target tetramethyl ester.

A key intermediate in the synthesis of many BAPTA derivatives is the diamine core, which is then elaborated. For example, the synthesis of a hydroxy-BAPTA derivative proceeds via the hydrogenation of 4-benzyloxy-5'-methyl BAPTA tetramethyl ester, highlighting a common deprotection strategy to yield a reactive functional group. google.com The substitution pattern on the aromatic rings significantly influences the chelator's properties; for instance, electron-withdrawing groups like bromine tend to weaken Ca²⁺ binding, while electron-donating groups like methyl strengthen it. google.com Research has focused on reproducing and optimizing these known synthetic pathways to create novel derivatives for biological study. researchgate.net

Table 1: General Synthetic Steps for Substituted BAPTA Derivatives

Step Description Key Reagents Purpose
1 Preparation of Substituted Precursors 4-Bromophenol, 4-Methylphenol Introduce desired substituents (e.g., Br, CH₃) onto the phenolic starting materials.
2 Nitration Nitric Acid, Sulfuric Acid Introduce nitro groups ortho to the hydroxyl group, which will later become the aniline nitrogens.
3 Ether Linkage Formation 1,2-Dibromoethane or similar Connect the two aromatic rings via the characteristic ethylene (B1197577) glycol diether bridge.
4 Reduction of Nitro Groups H₂, Palladium on Carbon (Pd/C) or NaBH₄/Ni(OAc)₂ Reduce the nitro groups to primary amines, forming the diamine BAPTA core. researchgate.net
5 N-Alkylation Methyl Bromoacetate, Base (e.g., K₂CO₃) Attach the four carboxymethyl groups to the aniline nitrogens to form the final tetracarboxylate chelating structure.

Rational Design and Targeted Chemical Modification for Enhanced Research Utility

Rational design is a cornerstone of modern chemical biology, allowing scientists to meticulously modify a core molecular scaffold like BAPTA to create tools with tailored properties for specific research applications. nih.govresearchgate.net By systematically altering the structure of BAPTA, researchers can fine-tune its affinity for Ca²⁺, modify its spectral properties, and direct it to specific locations within a cell. This approach transforms a simple chelator into a sophisticated probe for studying complex biological processes.

The Ca²⁺ binding affinity (expressed as the dissociation constant, K_d) is a critical parameter that can be adjusted. Substituents on the aromatic rings play a major role; electron-donating groups increase electron density on the aniline nitrogens, enhancing their Lewis basicity and strengthening Ca²⁺ coordination, while electron-withdrawing groups have the opposite effect. google.com For example, adding methyl groups strengthens Ca²⁺ binding, whereas adding bromine atoms weakens it. google.com Furthermore, alkylation on the aminodiacetic acid groups has been systematically studied to modulate Ca²⁺ affinity without significantly impacting its selectivity over other ions like Mg²⁺ or its relative insensitivity to physiological pH changes. rsc.org This allows for the creation of a range of indicators suitable for measuring different Ca²⁺ concentration ranges. rsc.org

To be useful as an optical indicator, the BAPTA molecule must report on the binding of Ca²⁺, typically through a change in fluorescence. This is achieved by incorporating reporter groups, which are fluorescent molecules (fluorophores) whose optical properties are sensitive to the Ca²⁺-bound state of the chelator.

There are two primary strategies for this:

Covalent Attachment of External Fluorophores: A BAPTA derivative can be synthesized with a reactive functional group that allows for the covalent attachment of a separate fluorophore, such as fluorescein, coumarin, or rhodamine. google.com This modular approach allows for flexibility in choosing the reporter group to match specific excitation sources and detection equipment.

Integration of Fluorophores into the Scaffold: The fluorophore can be an intrinsic part of the BAPTA structure. google.com For example, derivatives like Indo-1 and Fura-2 incorporate benzofuran (B130515) or indolyl fluorophores directly into the BAPTA backbone. google.com In these cases, Ca²⁺ binding induces a conformational change in the chelator that directly alters the electronic environment of the integrated fluorophore, leading to a detectable shift in its emission or excitation spectrum.

The goal is to create a probe where the fluorescent signal provides a quantitative measure of the ambient Ca²⁺ concentration. nih.govmdpi.com The modification of nucleic acids with reporter-labeled nucleotides for detection serves as an analogous concept in molecular biology. nih.govresearchgate.net

Table 2: Common Reporter Groups for BAPTA-Based Indicators

Reporter Group Type Principle of Detection Example Application
Fluorescein External Fluorophore Change in fluorescence intensity upon Ca²⁺ binding. Fluo-3, Fluo-4
Rhodamine External Fluorophore Change in fluorescence intensity; often red-shifted for less phototoxicity. Rhod-2
Benzofuran Integrated Fluorophore Ratiometric detection based on a shift in the excitation or emission maximum. Fura-2

To study the precise timing and location of calcium's role in cellular events, researchers require methods to control its concentration with high resolution. Photolabile BAPTA derivatives, often called "caged" calcium chelators, provide this spatiotemporal control. researchgate.net The underlying principle involves attaching a photolabile protecting group to the BAPTA core, which temporarily alters its structure and reduces its affinity for Ca²⁺. google.comnih.gov

A common photolabile group used for this purpose is the o-nitrobenzyl derivative. google.com In its "caged" form, the BAPTA derivative can be loaded into a cell or tissue, where it does not significantly buffer the existing Ca²⁺. Upon irradiation with light of a specific wavelength (typically UV), the photolabile group undergoes a photochemical reaction and is cleaved from the chelator. nih.gov This uncaging event happens very rapidly and restores the BAPTA molecule to its high-affinity state, causing it to bind Ca²⁺ and create a localized drop in free Ca²⁺ concentration. Conversely, caged Ca²⁺ compounds can be designed to release a pulse of Ca²⁺ upon photolysis. nih.govacs.org This technique allows researchers to initiate or terminate Ca²⁺-dependent signaling pathways at a precise moment and in a specific region of a cell, simply by focusing a beam of light. researchgate.net

Table 3: Examples of Photolabile Groups for Caged Chelators

Photolabile Group Activating Wavelength (Typical) Cleavage Product Key Feature
o-Nitrobenzyl ~350 nm 2-Nitrosobenzophenone derivative Classic and widely used photolabile caging group. google.com
o-Nitrobenzhydryl ~350 nm o-Nitrosobenzophenone derivative Can offer improved photorelease properties. nih.govacs.org

While many BAPTA indicators diffuse freely throughout the cytoplasm, many research questions require measuring Ca²⁺ dynamics within specific subcellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus. To achieve this, BAPTA derivatives can be conjugated to targeting molecules, such as peptides or antibodies, that direct them to the desired location. This requires the use of bifunctional chelating agents (BFCAs)—molecules that contain both the BAPTA chelating unit and a reactive functional group for conjugation. google.comresearchgate.net

"Click chemistry" has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. nih.govresearchgate.net The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. nih.gov

The strategy involves synthesizing a BAPTA derivative that contains either an azide (B81097) or an alkyne functional group. Separately, the targeting biomolecule (e.g., a cell-penetrating peptide or an antibody fragment) is modified to contain the complementary functional group. When these two components are mixed, often under mild, aqueous conditions, they "click" together, forming a stable conjugate. nih.gov This approach allows for the modular and efficient construction of targeted Ca²⁺ probes, enabling researchers to investigate the intricate landscape of subcellular Ca²⁺ signaling with greater precision. youtube.com

Table 4: Common Click Chemistry Reactions for Bioconjugation

Reaction Reactant 1 Reactant 2 Catalyst (Typical) Key Advantage
Azide-Alkyne Cycloaddition (CuAAC) Azide Terminal Alkyne Copper(I) High efficiency and reaction rate. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Strained Alkyne (e.g., cyclooctyne) None (Catalyst-free) Bio-orthogonal, avoids potentially toxic copper catalyst. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metal Ion Complexation Studies

NMR spectroscopy is an indispensable tool for studying the interactions between chelators like BAPTA derivatives and metal ions. It provides detailed information at the atomic level about the structural changes that occur upon complexation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a highly sensitive method for detecting and identifying metal ions through their interaction with chelating agents like BAPTA. jsr.orgjsr.org The binding of a metal ion to a BAPTA derivative causes significant changes in the ¹H NMR spectrum, affecting both the methylene (B1212753) and aromatic regions. jsr.org Researchers can monitor these changes by titrating a sample of the chelator with a metal ion solution. jsr.org

The addition of metal ions such as Ca²⁺, Zn²⁺, or Pb²⁺ to BAPTA results in a decrease in the intensity of the ¹H methylene peak, which can be quantified to generate a binding curve. jsr.org This analysis reveals that most divalent metal ions, with the notable exception of Mg²⁺, bind to BAPTA with high affinity, typically in a 1:1 stoichiometric ratio. jsr.orgjsr.org The specific pattern of chemical shifts and peak broadening is unique to the metal ion, allowing for its identification. For instance, the binding of Ca²⁺ often shows an intermediate exchange pattern, while paramagnetic ions like Mn²⁺ and Ni²⁺ cause significant broadening and decreased intensity of proton resonances due to their effect on the local magnetic field. researchgate.netresearchgate.net This makes ¹H NMR a powerful tool for analyzing metal ion mixtures and determining the selective binding properties of chelators. jsr.org

Table 1: Illustrative ¹H NMR Spectral Changes in BAPTA upon Metal Ion Binding

Metal IonRegionObserved ChangeInterpretation
Ca²⁺Methylene & AromaticPeak intensity decrease, chemical shift changes, intermediate exchange broadening. jsr.orgresearchgate.netHigh-affinity 1:1 complex formation. jsr.org
Mg²⁺Methylene & AromaticMinimal changes even at high molar excess. jsr.orgVery low affinity interaction. jsr.org
Zn²⁺ / Pb²⁺Methylene & AromaticSharp decrease in free BAPTA signals, appearance of new complex signals. jsr.orgjsr.orgTight, stoichiometric binding. jsr.org
Mn²⁺ / Ni²⁺Aromatic ProtonsSignificant peak broadening and intensity decrease. researchgate.netComplexation with a paramagnetic ion. researchgate.net

This table is a conceptual representation based on findings for the parent BAPTA compound.

While 5-Bromo-5'-methyl BAPTA tetramethyl ester is not fluorinated, the use of ¹⁹F NMR with fluorinated BAPTA analogues is a cornerstone technique for measuring intracellular calcium concentrations ([Ca²⁺]i). nih.govnih.gov Symmetrically substituted difluoro derivatives of BAPTA (nFBAPTA) exhibit large ¹⁹F NMR chemical shifts upon binding with divalent cations. nih.govpnas.org

The principle of this method lies in the high sensitivity of the fluorine nucleus's chemical shift to its electronic environment. When a fluorinated BAPTA derivative like 5F-BAPTA binds to Ca²⁺, the ¹⁹F resonance shifts significantly. nih.gov For 5F-BAPTA, the exchange between the free and Ca²⁺-bound forms is slow on the NMR timescale, resulting in two distinct peaks. nih.govpnas.org The relative areas of these peaks can be used to directly calculate the free Ca²⁺ concentration. nih.gov This technique is robust and is not significantly affected by physiological concentrations of Mg²⁺ or changes in pH between 6 and 8. nih.govpnas.org Researchers have successfully used the cell-permeant acetoxymethyl ester of 5F-BAPTA (5F-BAPTA-AM) to load the indicator into cells and tissues, enabling the in vivo and in situ determination of [Ca²⁺]i in the range of 200-250 nM. nih.govnih.gov

Table 2: Example of ¹⁹F NMR Chemical Shift Data for 5F-BAPTA

State of 5F-BAPTATypical Chemical Shift ChangeSignificance
Free LigandReference PeakRepresents the indicator not bound to calcium. nih.gov
Ca²⁺-Bound ComplexLarge downfield shift (several ppm). nih.govpnas.orgRepresents the indicator bound to calcium; the peak area is proportional to the bound concentration. nih.gov

This table illustrates the principle using data for 5F-BAPTA.

Spectrophotometric and Fluorometric Methods for Characterizing Calcium Binding Kinetics and Affinities

Spectrophotometric and fluorometric techniques are fundamental for quantifying the affinity and kinetics of calcium binding to chelators like BAPTA derivatives. The absorption spectra of BAPTA and its analogues are dependent on Ca²⁺ concentration. beilstein-journals.orgthermofisher.com The aromatic rings in the BAPTA structure act as chromophores, giving rise to absorption bands in the UV region. beilstein-journals.org

Upon complexation with Ca²⁺, these absorption bands can shift and change in intensity. beilstein-journals.org For example, a study on a photochromic BAPTA derivative showed that Ca²⁺ binding induced a blue-shift and a decrease in the intensity of its absorption bands. beilstein-journals.org By systematically titrating the chelator with known concentrations of Ca²⁺ and monitoring these spectral changes, a binding curve can be generated. From this data, the dissociation constant (Kd), a measure of binding affinity, can be determined. beilstein-journals.org For BAPTA itself, the Kd for Ca²⁺ is reported to be around 110 nM, indicating a very high affinity that is about 10⁶ times stronger than its affinity for Mg²⁺. beilstein-journals.orggoogle.com While BAPTA is only weakly fluorescent, many of its derivatives are designed as fluorescent indicators whose emission intensity or wavelength changes dramatically upon calcium binding, allowing for sensitive detection. lumiprobe.comresearchgate.net

Mass Spectrometry-Based Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a critical tool for the structural elucidation and purity assessment of synthesized organic compounds like this compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the compound's elemental composition with high confidence. researchgate.netnih.gov For this compound, the expected molecular formula is C₂₇H₃₃BrN₂O₁₀, corresponding to a molecular weight of 625.46 g/mol . bldpharm.commedchemexpress.com

Soft ionization techniques, such as electrospray ionization (ESI), are commonly used for BAPTA derivatives as they can ionize the molecule without causing significant fragmentation, allowing for the clear observation of the molecular ion. beilstein-journals.orgnih.gov To further confirm the structure, tandem mass spectrometry (MS/MS) is employed. nih.govresearchgate.net In this technique, the molecular ion is isolated and fragmented, and the resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net This data can be analyzed to ensure the core BAPTA structure and the specific substitutions (bromo and methyl groups) are present. Furthermore, coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS) allows for the assessment of the compound's purity by separating it from any unreacted starting materials or byproducts before MS analysis. iupac.org

Future Directions and Advanced Research Frontiers with Bapta Derivatives

Design and Synthesis of Next-Generation BAPTA Derivatives with Improved Specificity and Reduced Off-Target Interactions

The foundational design of BAPTA provided a significant leap forward by offering high selectivity for Ca²⁺ over Mg²⁺ and relative insensitivity to physiological pH changes. interchim.frnih.govucsd.edu However, the drive to create even more sophisticated tools continues, with a focus on fine-tuning their properties for specific experimental needs.

Improving Specificity and Performance: Future design strategies are centered on modifying the core BAPTA structure to create derivatives with a wide spectrum of Ca²⁺ affinities, from low to high, to accurately measure varying calcium concentrations in different cellular contexts. interchim.fr For instance, the introduction of electron-withdrawing (e.g., fluoro, bromo) or electron-donating (e.g., methyl) groups onto the aromatic rings of the BAPTA molecule systematically alters its Ca²⁺ binding affinity (Kd). interchim.frucsd.edu This allows researchers to select an indicator best suited for their expected calcium concentration range. interchim.fr

A significant area of development involves attaching the BAPTA chelator to brighter and more photostable fluorophores. acs.org By moving beyond traditional fluorescein-based dyes to newer classes of fluorophores like rhodamines (e.g., JF549), researchers can achieve indicators with superior brightness and red-shifted spectra, which helps to minimize cellular autofluorescence and allows for multiplexing with other fluorescent probes. acs.orgresearchgate.net The precise attachment point of the BAPTA moiety to the fluorophore is also critical, as isomeric tuning can significantly impact the indicator's dynamic range and quantum yield. acs.org

Reducing Off-Target Interactions: A critical frontier in chelator design is minimizing "off-target" effects, where BAPTA or its byproducts interact with cellular components other than Ca²⁺. nih.govresearchgate.net It has become evident that BAPTA itself can have Ca²⁺-independent effects, potentially by interacting with other metal ions or cellular proteins, which could confound experimental interpretations. nih.govbiorxiv.org Future research will focus on designing derivatives with a more rigid structure to limit non-specific binding. Additionally, developing inert control molecules, which are structurally similar to the active chelator but lack the Ca²⁺ binding capacity, is crucial for validating that the observed biological effects are genuinely due to calcium chelation. researchgate.net Strategies to reduce off-target effects also include optimizing delivery methods and using the lowest effective concentrations to avoid unintended consequences. dovepress.comyoutube.commdpi.com

Table 1: Examples of BAPTA Derivatives and Design Modifications
DerivativeModificationPrimary AdvantageReference
5,5'-Difluoro BAPTAAddition of two fluorine atomsLower Ca²⁺ affinity, suitable for studying high Ca²⁺ concentrations via ¹⁹F NMR. interchim.fr
5,5'-Dimethyl BAPTA (MAPTA)Addition of two methyl groupsHighest Ca²⁺ affinity among common derivatives. interchim.fr
5,5'-Dibromo BAPTAAddition of two bromine atomsIntermediate Ca²⁺ affinity, used for studying Ca²⁺ mobilization and buffering. interchim.frucsd.edu
JF₅₄₉-BAPTAConjugation to a brighter, red-shifted JF₅₄₉ fluorophoreImproved brightness and photostability; reduced autofluorescence. acs.org

Development of Organelle-Targeted Calcium Indicators for Compartmentalized Signaling Studies

Calcium signaling is not uniform throughout the cell; distinct Ca²⁺ dynamics within organelles like the endoplasmic reticulum (ER) and mitochondria are critical for processes ranging from energy metabolism to apoptosis. nih.govnih.gov A major thrust in future research is the development of BAPTA-based indicators that can be specifically targeted to these subcellular compartments.

Mitochondrial Targeting: Strategies for targeting indicators to mitochondria often exploit the organelle's negative membrane potential. researchgate.net By designing BAPTA derivatives conjugated to lipophilic, cationic fluorophores such as rhodamine, the resulting probe will preferentially accumulate within the mitochondrial matrix. researchgate.net This allows for the direct measurement of mitochondrial Ca²⁺ uptake and release, which is crucial for understanding the organelle's role in cellular bioenergetics and cell death pathways. nih.gov For example, rhodamine-based indicators like Rhod-2 have been used to monitor mitochondrial Ca²⁺ sequestration. researchgate.net

Endoplasmic Reticulum (ER) Targeting: The ER is the primary intracellular Ca²⁺ store, and measuring its luminal Ca²⁺ concentration is key to understanding signal transduction. nih.govnih.govbiorxiv.org Targeting indicators to the ER is often achieved by fusing the indicator to a protein that contains an ER retention signal, such as the KDEL sequence. nih.gov Another approach involves designing probes that can be genetically encoded and expressed with specific targeting sequences. nih.govbiorxiv.org While many genetically encoded calcium indicators (GECIs) like GCaMP are now used for this purpose, the principles of targeting can be applied to hybrid systems that use synthetic dyes. acs.orgbiorxiv.org Developing low-affinity BAPTA-based probes is particularly important for the ER, where the resting Ca²⁺ concentration is in the high micromolar to millimolar range. nih.gov

Integration with Optogenetic and Chemogenetic Approaches for Precise Calcium Manipulation

The ultimate goal in studying Ca²⁺ signaling is not just to observe it, but to control it with high spatiotemporal precision. The integration of BAPTA derivatives with optogenetic and chemogenetic tools represents a powerful paradigm for achieving this.

Optogenetic Integration: Optogenetics uses light-sensitive proteins, such as channelrhodopsins, to control ion fluxes across membranes. By co-expressing a light-gated channel that conducts Ca²⁺ in a specific cell or region and loading those same cells with a BAPTA-based fluorescent indicator, researchers can trigger a Ca²⁺ influx with a pulse of light and simultaneously visualize the resulting downstream signal propagation and buffering. nih.govacs.org This combination allows for unprecedented control in dissecting cause-and-effect relationships in fast-acting signaling pathways, such as those governing neuronal firing and synaptic plasticity. acs.org

Chemogenetic Integration: Chemogenetics employs engineered proteins, like Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that are activated by specific, otherwise inert molecules. Certain DREADDs can be designed to modulate G-protein coupled receptor (GPCR) pathways that lead to the release of Ca²⁺ from intracellular stores. By combining the use of these chemogenetic tools with BAPTA-based indicators, scientists can manipulate Ca²⁺ signaling on a longer timescale (minutes to hours) and in specific cell populations in vivo, while monitoring the real-time Ca²⁺ dynamics. This approach is valuable for studying the role of Ca²⁺ in modulating gene expression, cell differentiation, or behavior. nih.gov

Application in Systems Biology and Multi-Omics Research to Unravel Complex Biological Networks

The precise data on Ca²⁺ dynamics provided by advanced BAPTA derivatives can serve as a critical input for systems biology models. By understanding the spatiotemporal patterns of Ca²⁺ signals, researchers can better connect upstream stimuli with downstream cellular responses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.